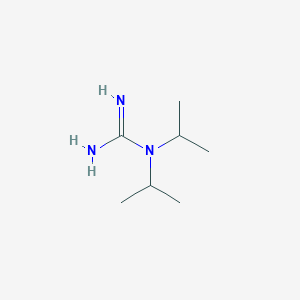

1,1-Di(propan-2-yl)guanidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-di(propan-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3/c1-5(2)10(6(3)4)7(8)9/h5-6H,1-4H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAUGFDCXHHMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274494 | |

| Record name | 1,1-di(propan-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104919-92-8 | |

| Record name | 1,1-di(propan-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,1 Di Propan 2 Yl Guanidine and Analogous Guanidine Compounds

Classical Guanylation Strategies

Classical methods for guanidine (B92328) synthesis have been foundational in organic chemistry, relying on the reaction of amines with a variety of guanylating agents. rsc.orgresearchgate.net These strategies often involve stoichiometric reagents and have been widely used to create a diverse range of guanidine derivatives. researchgate.net

Amine Reactions with Electrophilic Thiourea (B124793) Derivatives

The reaction between amines and electrophilic thiourea derivatives is a direct and common route for synthesizing di-, tri-, and tetrasubstituted guanidines. rsc.orgresearchgate.net To facilitate the reaction, the thiourea is typically activated. This can be achieved using coupling reagents like Mukaiyama's reagent or by employing thiophilic metal salts such as those containing Hg(II) or Cu(II) in the presence of a tertiary amine to promote desulfurization. rsc.orgresearchgate.net

| Activating Agent | Amine Type | Protecting Group | Key Features |

| Mukaiyama's Reagent | Primary and Secondary | Electron-withdrawing (e.g., Boc) | Minimizes decomposition of carbodiimide (B86325) intermediate. |

| Thiophilic Metal Salts (Hg(II), Cu(II)) | Primary and Secondary | Di-Boc | Accelerates desulfurization, often used with a tertiary amine. |

Carbodiimide-Mediated Condensation Reactions

Carbodiimides are highly reactive species that can serve as precursors to guanidines. They are considered key intermediates in the synthesis of guanidines from thioureas. rsc.orgresearchgate.net The direct addition of an amine to a carbodiimide is an efficient and atom-economical method for forming the guanidine core. rsc.org For instance, the reaction of an amine with a carbodiimide can yield N,N',N''-trisubstituted guanidines. organic-chemistry.org

However, the scope of this reaction can be limited, particularly with aromatic carbodiimides and electron-rich amines. rsc.org The isolation of carbodiimide intermediates is often not feasible due to their high reactivity and the speed of the subsequent reaction to form the guanidine. rsc.orgresearchgate.net

| Carbodiimide Type | Amine Type | Catalyst/Conditions | Outcome |

| Aromatic Carbodiimides | Aromatic Amines | TBAF (slight excess) | Forms guanidines, but with limited scope. rsc.org |

| General Carbodiimides | Primary and Secondary Amines | Can be catalyzed by various metals. | Efficient and atom-economical route to N-substituted guanidines. rsc.org |

Utilization of Isothiourea and Amidinosulfonic Acid Reagents

Isothioureas are well-established and frequently used guanylating agents due to their commercial availability and ease of preparation. researchgate.net One of the most common reagents in this class is 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-isothiourea, which reacts with amines in the presence of mercuric chloride to produce a wide array of guanidine derivatives in good yields. researchgate.net To avoid the use of toxic metals like mercury, alternative reagents such as pyrazole (B372694) carboximidamide derivatives have been developed. researchgate.net

Thiourea-derived sulfonic acids, also known as amidinosulfonic acids, are another class of reagents used for guanylation. rsc.orgresearchgate.net These reagents offer an alternative pathway to guanidines, contributing to the diversity of available synthetic tools. rsc.org

| Reagent Type | Activating Agent | Key Features |

| S-Alkylisothioureas (e.g., 1,3-bis(Boc)-2-methyl-2-isothiourea) | Mercuric Chloride (HgCl₂) | Commonly used, provides good yields, but involves toxic metal. researchgate.net |

| Pyrazole-1-carboximidamide | Metal-free | Avoids the use of toxic metals. researchgate.net |

| Amidinosulfonic Acids | N/A | Serve as effective guanylating agents. rsc.orgresearchgate.net |

Cyanamide-Based Synthetic Routes

Cyanamides can be used as building blocks for the synthesis of guanidines by reacting them with amines. rsc.org However, this approach can be limited by the need for harsh reaction conditions and the use of toxic reagents like cyanogen (B1215507) bromide, making it less appealing for many synthetic applications. rsc.orgrsc.org Despite these drawbacks, cyanamide-based routes have been employed for the preparation of certain guanidine derivatives. For instance, the reaction of N-alkyl substituted cyanamides with amines can produce N¹,N²-dialkylguanidines, although this often requires a multi-step synthesis. nus.edu.sg More recent developments have shown that the guanylation of various amines with cyanamide (B42294) can proceed under mild conditions in water using a scandium(III) triflate catalyst. organic-chemistry.org

Modern and Catalytic Approaches to Guanidine Synthesis

In the quest for more efficient, sustainable, and atom-economical synthetic methods, modern and catalytic approaches to guanidine synthesis have gained prominence. These methods often rely on transition metal catalysts to facilitate the guanylation reaction. rsc.org

Transition Metal-Catalyzed Guanidine Formation

Transition metal catalysis has emerged as a powerful tool for the synthesis of guanidines, offering an alternative to classical stoichiometric methods. rsc.org The direct guanylation of amines with carbodiimides is a particularly efficient and atom-economical route that has been explored with various catalysts. rsc.org

Catalysts based on zinc, such as zinc trifluoromethanesulfonate (B1224126) and diethylzinc (B1219324) (ZnEt₂), have been shown to be effective for the guanylation of amines with carbodiimides. google.comnih.gov For example, zinc trifluoromethanesulfonate can catalyze the reaction between an aromatic amine and a carbodiimide like diisopropylcarbodiimide (DIC) to form a trisubstituted guanidine. google.com Similarly, lanthanide amides and ytterbium triflate have been successfully employed as catalysts for the addition of amines to carbodiimides. organic-chemistry.org

Copper-catalyzed cross-coupling reactions have also been developed for the synthesis of N,N'-disubstituted guanidines from guanidine nitrate (B79036) and aryl iodides. researchgate.net Furthermore, rhodium catalysts have been used for C-H amination to construct cyclic guanidines. rsc.org These catalytic systems often operate under mild conditions and can be compatible with a wide range of substrates. organic-chemistry.org

| Catalyst System | Reactants | Reaction Type | Key Features |

| Zinc Trifluoromethanesulfonate | Aromatic Amine + Carbodiimide | Catalytic Guanylation | Effective for trisubstituted guanidines. google.com |

| Lanthanide Amides | Aromatic and Secondary Amines + Carbodiimide | Catalytic Guanylation | High activity under mild conditions. organic-chemistry.org |

| Ytterbium Triflate | Amines + Carbodiimides | Catalytic Guanylation | Good yields under solvent-free conditions. organic-chemistry.org |

| Copper Iodide / N,N-diethylsalicylamide | Guanidine Nitrate + Aryl Iodides | Cross-coupling | Simple diarylation procedure. researchgate.net |

| Rhodium(II) complexes | N/A | C-H Amination | Forms 5-membered cyclic guanidines. rsc.org |

Metal-Mediated Addition of Amines to Carbodiimides

The direct addition of amines to carbodiimides is the most atom-economical pathway to synthesize N-substituted guanidines. sioc-journal.cnuantwerpen.be While this reaction is often slow and requires harsh conditions, various metal catalysts have been developed to facilitate this transformation under milder conditions. jocpr.comdergipark.org.tr

Catalytic systems involving transition metals, main-group metals, and rare-earth metals have proven effective. researchgate.net For instance, imido complexes of titanium and vanadium can catalyze the addition of primary aromatic amines to carbodiimides. dergipark.org.trrsc.org However, these specific catalysts are not suitable for secondary amines. dergipark.org.tr A significant breakthrough came with the use of rare-earth metal complexes, which exhibit high catalytic activity for the guanylation of both primary and secondary amines. dergipark.org.trnih.gov Complexes of yttrium, samarium, and ytterbium have demonstrated particularly high performance. researchgate.net For example, ytterbium triflate is an effective, reusable, and water-tolerant Lewis acid catalyst for the addition of a wide range of amines to carbodiimides under solvent-free conditions. rsc.org Aluminum chloride has also been shown to be a highly efficient catalyst for this reaction. researchgate.net

The proposed mechanism for catalysis by rare-earth metal complexes often involves the formation of a metal-amido intermediate through an acid-base reaction between the metal precursor and the amine. nih.gov This amido species then undergoes nucleophilic addition to the carbodiimide, followed by protonolysis with another amine molecule to release the guanidine product and regenerate the catalyst. nih.gov For Lewis acid catalysts like ytterbium triflate, the mechanism is thought to involve the activation of the carbodiimide by coordination to the metal, making it more susceptible to nucleophilic attack by the amine. rsc.org

| Catalyst Type | Example Catalyst | Substrate Scope | Conditions | Reference |

| Rare-Earth Metal | Half-sandwich yttrium complexes | Primary and secondary amines | Mild, solvent-free | nih.gov |

| Rare-Earth Metal | Ytterbium triflate (Yb(OTf)₃) | Aromatic, aliphatic, heterocyclic secondary amines | Solvent-free | rsc.org |

| Main-Group Metal | Aluminum chloride (AlCl₃) | Primary arylamines, secondary amines | Not specified | researchgate.net |

| Main-Group Metal | Diethylzinc (ZnEt₂) | Anilines | Not specified | mdpi.com |

| Transition Metal | Imido titanium(IV) complexes | Aromatic amines | Not specified | rsc.org |

| Transition Metal | Copper(II) chloride (CuCl₂·2H₂O) | Cyanamides, arylboronic acids, amines | Aerobic, with K₂CO₃ and bipyridine | organic-chemistry.org |

Ligand Design and Catalyst Optimization

The efficiency and substrate scope of metal-catalyzed guanylation are highly dependent on the ligand environment of the metal center. mdpi.comresearchgate.net The design of ligands that stabilize the active catalytic species and facilitate the key steps of the catalytic cycle is crucial for optimization.

Guanidinate ligands, formed by the deprotonation of guanidines, are versatile and electronically flexible, providing stability to a wide range of metal centers. mdpi.com This has led to the development of metal complexes with guanidinate ligands that act as efficient catalysts. rsc.org For instance, imido titanium(IV) complexes bearing guanidinate ligands are effective precursors for the catalytic addition of aromatic amines to carbodiimides. rsc.org

Amidinato ligands are also prominent in the design of catalysts for guanylation. Half-sandwich rare-earth-metal complexes featuring both a cyclopentadienyl-like ligand and bis(amidinato) ligands have shown excellent catalytic activity. bohrium.com In these systems, the cyclopentadienyl-like ligand can act as a reactive site. bohrium.com The optimization of these mixed-ligand systems has led to highly active catalysts, such as a pyridyl-functionalized monoindenylbis(amide) yttrium complex, which shows high activity at low catalyst loadings (0.5 mol%). researchgate.net

The choice of ligand can also influence the reaction mechanism and expand the substrate scope. For example, a diamido-supported samarium complex was developed that can catalyze the guanylation of electron-deficient aromatic amines, a reaction not previously possible with indenyl lanthanocene complexes. researchgate.net

| Ligand Type | Metal Center | Key Feature | Application | Reference |

| Guanidinate | Titanium(IV) | Stabilizes imido complex | Guanylation of aromatic amines | rsc.org |

| Guanidinate | Zinc(II) | Forms ethylzinc (B8376479) intermediates | Catalytic addition of anilines to carbodiimides | mdpi.com |

| Amidinato | Yttrium, Lutetium | Mixed Cp'/bis(amidinato) structure | Guanylation of anilines and heterocyclic amines | bohrium.com |

| Amidinato | Samarium | Diamido-supported complex | Guanylation of electron-deficient aromatic amines | researchgate.net |

Organocatalytic Methods in Guanidine Construction

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in synthesis. mdpi.com Guanidines themselves are prominent organocatalysts, primarily functioning as strong Brønsted bases or as hydrogen-bond donors. researchgate.netthieme-connect.com Chiral guanidines have been successfully employed as asymmetric catalysts for various organic transformations. researchgate.netbohrium.com

In the context of guanidine synthesis, organocatalytic approaches are less common than metal-based methods but offer unique advantages. The synthesis of chiral guanidine organocatalysts often involves multi-step sequences. researchgate.net For example, chiral guanidines based on a tetrahydroisoquinoline (TIQ) framework have been synthesized and used to catalyze asymmetric Michael additions. bohrium.comresearchgate.net Similarly, new chiral guanidines derived from benzimidazoles have been synthesized in a straightforward one-step reaction and evaluated as organocatalysts for the enantioselective α-amination of 1,3-dicarbonyl compounds. nih.gov

The catalytic cycle in guanidine-catalyzed reactions typically involves proton transfer from a substrate to the highly basic guanidine, forming a guanidinium (B1211019) cation. researchgate.net This ion pair can then activate substrates through hydrogen bonding. jst.go.jp This dual acid/base functionality allows guanidines to catalyze a wide range of reactions. jst.go.jp

| Organocatalyst Structure | Synthetic Approach | Application | Reference |

| Tetrahydroisoquinoline (TIQ)-based guanidines | Microwave-assisted introduction of the guanidine unit | Asymmetric Michael addition reactions | bohrium.comresearchgate.net |

| Benzimidazole-derived chiral guanidines | Reaction of 2-chlorobenzimidazole (B1347102) with a chiral amine | Asymmetric electrophilic α-amination | nih.gov |

| Axially chiral guanidines | Multi-step synthesis | Enantioselective transformations (e.g., 1,4-addition) | jst.go.jp |

Sustainable and Green Chemistry Syntheses

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. For guanidine synthesis, this has led to the exploration of methods like microwave-assisted protocols and reactions in aqueous media.

Microwave-Assisted Protocols for Guanidine Derivatives

Microwave irradiation has become a valuable tool for accelerating organic reactions. In guanidine synthesis, it often leads to significantly reduced reaction times, improved yields, and higher purities compared to conventional heating methods. jocpr.comnycu.edu.tw

A notable application is the microwave-assisted synthesis of various substituted guanidine derivatives from thioureas and amines in water, which can be completed in 10-95 minutes in moderate yields. jocpr.comresearchgate.net Microwave heating has also been successfully integrated with soluble polymer-supported synthesis, providing a rapid and efficient route to highly functionalized guanidines with simple purification procedures. nycu.edu.tw Furthermore, a microwave-assisted procedure has been reported for the crucial step of introducing the guanidine unit onto amino amide derivatives during the synthesis of chiral organocatalysts. bohrium.comresearchgate.net

| Reaction | Solvent | Key Advantage | Time | Reference |

| Thiourea + Amine | Water | Green solvent, rapid | 10-95 min | jocpr.comresearchgate.net |

| Guanylation on soluble polymer support | Not specified | High purity, simple workup | 5 min (vs. 16h conventional) | nycu.edu.tw |

| Guanidine unit installation on amino amides | Not specified | Optimal method for catalyst synthesis | Not specified | bohrium.com |

Aqueous-Phase Reaction Systems

Performing organic reactions in water is a primary goal of green chemistry. nih.gov The synthesis of guanidines in aqueous media has been successfully developed, often overcoming the poor solubility of organic substrates through the use of surfactants or specialized catalysts.

An efficient method involves the guanylation of various amines with cyanamide in water, catalyzed by scandium(III) triflate, which proceeds under mild conditions without pre-activated reagents. organic-chemistry.org Another approach uses visible-light-mediated, metal-free photocatalysis to transform thioureas into guanidines in water. thieme-connect.comthieme-connect.com This method employs an inexpensive organic dye as the photocatalyst in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB). thieme-connect.comthieme-connect.com

One-pot syntheses in water have also been developed. A notable example is the synthesis of guanidines directly from isothiocyanates using a hypervalent iodine(III) reagent as a desulfurizing agent under micellar conditions. nih.govresearchgate.net This metal-free reaction proceeds at room temperature in an open flask, and the aqueous micellar medium can be reused for several cycles without significant loss of efficiency. nih.govresearchgate.net Phase-transfer catalysis has also been employed for the alkylation of guanidines under biphasic aqueous conditions, allowing for a simple workup. acs.org

| Method | Reagents | Catalyst/Additive | Key Feature | Reference |

| Guanylation | Amines + Cyanamide | Scandium(III) triflate | Mild conditions, no pre-activation | organic-chemistry.org |

| Desulfurizing Guanylation | Thioureas + Amines | Phenazine ethosulfate (photocatalyst), CTAB | Metal-free, visible light, room temp. | thieme-connect.comthieme-connect.com |

| One-Pot Synthesis | Isothiocyanates + Amines | Diacetoxyiodobenzene (B1259982) (DIB), TPGS-750-M (surfactant) | Metal-free, reusable medium | nih.govresearchgate.net |

| Alkylation | Guanidines + Alkyl Halides | Tetrabutylammonium salt (Phase-transfer catalyst) | Biphasic conditions, simple workup | acs.org |

Oxidative Condensation Techniques (e.g., Hypervalent Iodine Reagents)

Oxidative condensation provides an alternative route to guanidines, often starting from thiourea or amidine precursors. Hypervalent iodine (HVI) reagents are particularly useful in these transformations as they are environmentally friendly, readily available, and possess low toxicity. rsc.orgresearchgate.net

An efficient and mild procedure has been developed for the synthesis of guanidines from 1,3-disubstituted thioureas and amines using o-iodoxybenzoic acid (IBX) as the oxidant. researchgate.net Another powerful strategy involves the one-pot synthesis of guanidines directly from isothiocyanates and amines in water, where a hypervalent iodine(III) reagent like diacetoxyiodobenzene (DIB) acts as a desulfurizing agent. nih.govresearchgate.net

Hypervalent iodine reagents can also be used to achieve an oxidative rearrangement of amidines into carbodiimides, which are then trapped in situ by an amine to yield the desired guanidine. uantwerpen.be This tandem, one-pot synthesis is notable for its broad amine scope, including sterically hindered and oxidation-sensitive amines, and can be performed under mild conditions in a green solvent. uantwerpen.be HVI reagents have also been used to mediate the intramolecular halocyclisation of unsaturated guanidines to form halogenated cyclic guanidine derivatives. beilstein-journals.org

| Precursor | Oxidant/Reagent | Key Transformation | Advantage | Reference |

| 1,3-Disubstituted Thiourea + Amine | o-Iodoxybenzoic acid (IBX) | Oxidative condensation | Mild procedure | researchgate.net |

| Isothiocyanate + Amine | Diacetoxyiodobenzene (DIB) | One-pot desulfurization and condensation | Aqueous, metal-free, room temp. | nih.govresearchgate.net |

| Amidine + Amine | 2-PrOPhINTs (HVI reagent) | Oxidative rearrangement to carbodiimide, then addition | Broad amine scope, green solvent | uantwerpen.be |

| Unsaturated Guanidine | Koser's reagent + LiCl/LiBr | Intramolecular halocyclisation | Synthesis of halogenated cyclic guanidines | beilstein-journals.org |

Advanced Techniques for Product Isolation and Analytical Validation in Guanidine Synthesis

The successful synthesis of 1,1-Di(propan-2-yl)guanidine and its analogs is contingent upon rigorous purification and characterization. Given the basic and often polar nature of guanidines, specialized techniques are required for their isolation and analytical validation. sielc.com

Product Isolation: Following the synthesis, the crude reaction mixture typically contains the desired guanidine, unreacted starting materials, and byproducts. The high basicity of guanidines (pKa often around 12-13) allows for purification strategies based on their ionic properties. sielc.com

One common method is recrystallization . For guanidines that are crystalline solids, this technique can be highly effective for removing impurities. researchgate.net The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure guanidine salt crystallizes out, leaving impurities in the mother liquor. google.com

Chromatographic methods are extensively used for the purification of guanidine compounds.

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is a powerful tool for isolating pure compounds from complex mixtures. acs.org Both normal-phase and reversed-phase HPLC can be employed, depending on the polarity of the specific guanidine derivative.

Ion-exchange chromatography is particularly well-suited for guanidines due to their ability to exist as cations. nih.gov In this technique, the positively charged guanidinium ion is retained on a stationary phase with negative charges. It can then be eluted by changing the pH or increasing the ionic strength of the mobile phase. nih.govrsc.org

Solid-phase extraction (SPE) can also be used for purification, where the guanidine is adsorbed onto a solid support and then selectively eluted. rsc.org

Analytical Validation: Once isolated, the identity and purity of the synthesized guanidine must be unequivocally confirmed. A combination of spectroscopic and spectrometric techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. For a compound like this compound, the ¹H NMR spectrum would be expected to show a characteristic septet for the methine (CH) protons and a doublet for the methyl (CH₃) protons of the isopropyl groups. The chemical shifts and coupling constants provide definitive information about the connectivity of the atoms. For example, in the analogous compound 3-Benzyl-1,1-diisopropyl-2-(4-nitrophenyl)guanidine, the isopropyl protons appear as a multiplet around 3.9 ppm and a doublet at 1.29 ppm. acs.org Similarly, for 1,3-di-isopropyl-2-phenylguanidine, the isopropyl methyl protons show a doublet at 0.91 ppm in C₆D₆. google.com

Mass Spectrometry (MS) : This technique provides information about the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the molecular formula. acs.orgacs.org Electrospray ionization (ESI) is a common technique for analyzing guanidines, as they are easily protonated to form [M+H]⁺ ions. acs.org

Chromatographic Purity Analysis : Analytical HPLC with various detectors like UV, Evaporative Light Scattering (ELSD), or conductivity is used to determine the purity of the final product. sielc.comnih.govthermofisher.com The area of the peak corresponding to the product relative to the total area of all peaks gives a quantitative measure of purity. acs.org

The table below summarizes the advanced analytical techniques used for the validation of substituted guanidines, with expected observations for a compound like this compound based on data from analogous structures.

| Analytical Technique | Purpose | Expected Observations for this compound and Analogs |

| ¹H NMR | Structural Elucidation & Connectivity | Signals for isopropyl groups (septet for CH, doublet for CH₃), signals for NH protons. acs.orggoogle.com |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for isopropyl carbons and the central guanidinyl carbon (C=N). acs.orgacs.org |

| HRMS (ESI) | Molecular Formula Confirmation | Accurate mass measurement of the [M+H]⁺ ion, confirming the elemental composition. acs.orgacs.org |

| HPLC-UV/ELSD | Purity Assessment | A single major peak indicating a high degree of purity. sielc.comthermofisher.com |

Mechanistic Investigations and Reactivity Profiles of 1,1 Di Propan 2 Yl Guanidine

Elucidation of Brønsted Basicity and Proton Transfer Equilibria

Guanidines are recognized as some of the strongest organic bases in a neutral form. rsc.org The high basicity of the guanidine (B92328) moiety is attributed to the substantial resonance stabilization of the resulting guanidinium (B1211019) cation upon protonation. wikipedia.orgscholaris.ca In the case of 1,1-di(propan-2-yl)guanidine, the isopropyl substituents, while sterically bulky, also contribute electronically to the basicity. The electron-donating nature of the alkyl groups enhances the electron density on the nitrogen atoms, further stabilizing the positive charge in the conjugate acid.

Proton transfer equilibria in apolar aprotic solvents are particularly insightful as they minimize specific solute-solvent interactions, allowing for the direct study of the intrinsic acid-base properties. researchgate.net In such environments, the formation of ion pairs between the guanidinium cation and a counter-anion is a critical feature of the equilibrium. researchgate.net The kinetics of these proton transfer reactions can be influenced by both the acid and base concentrations. researchgate.net

Nucleophilic Activation Mechanisms of the Guanidine Moiety

While renowned for their Brønsted basicity, guanidines can also function as potent nucleophiles. thieme-connect.combath.ac.uk The nucleophilicity of the guanidine group is centered on the lone pair of electrons on the imino nitrogen. However, the strong resonance stabilization that contributes to its high basicity can also render the guanidine carbon center resistant to nucleophilic attack. organic-chemistry.org

Recent research has explored strategies to activate the guanidine moiety for nucleophilic reactions. One such method involves the conversion of guanidines into guanidine cyclic diimides (GCDIs). This structural modification disrupts the resonance stabilization, thereby enhancing the electrophilicity of the guanidine carbon. organic-chemistry.org In the presence of an acid additive, such as trifluoroacetic acid (TFA), the imine-like nitrogen of the GCDI is selectively protonated. This protonation further increases the susceptibility of the guanidine carbon to nucleophilic substitution by various nucleophiles, including amines and alcohols. organic-chemistry.org The reaction is proposed to proceed through a nucleophilic addition-elimination pathway. organic-chemistry.org

The direct nucleophilic addition of guanidines to carbodiimides is another important reaction pathway, representing an efficient and atom-economical method for synthesizing N-substituted guanidines. rsc.org This reaction is often catalyzed by metal complexes, with the choice of metal and ligands influencing the reaction's efficiency and selectivity. For instance, yttrium complexes have demonstrated high activity in the nucleophilic addition of primary aromatic amines to carbodiimides. rsc.org

Conformational Analysis and Stereoelectronic Effects in Substituted Guanidines

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformations and conformational exchange of guanidines in solution. nih.gov Studies on N'-substituted N-acylguanidines have revealed that only two out of eight possible conformations are predominantly populated, regardless of the substituent, counter-anion, or solvent. nih.gov This preference is largely governed by the strength and number of intermolecular interactions with anions and solvent molecules. nih.gov

Intramolecular hydrogen bonding can also exert significant conformational control. acs.orgnih.gov For example, in pyridin-2-yl guanidine derivatives, a 180° change in the dihedral angle between the guanidine moiety and the pyridine (B92270) ring is observed upon protonation, a phenomenon attributed to the formation of an intramolecular hydrogen bond between the pyridine nitrogen and a guanidinium proton. acs.orgnih.gov

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons on molecular structure and reactivity, are also crucial in understanding guanidine chemistry. nih.gov In the hydrolysis of cyclic guanidinium ions, for instance, the orientation of lone pairs on the nitrogen atoms can influence the rate of cleavage of the tetrahedral intermediate. nih.gov While antiperiplanar lone pairs can accelerate the breakdown in six-membered rings, this effect is not as pronounced in five- and seven-membered rings, where syn-disposed lone pairs may also contribute to acceleration. nih.gov The concept of stereoelectronic control has also been invoked to explain the preferential axial allylation of certain cyclohexanone (B45756) derivatives catalyzed by palladium in the presence of tetramethyl guanidine. arkat-usa.org

Reaction Pathways and Kinetic Studies of this compound Transformations

The transformation of this compound can proceed through various pathways, largely dictated by the reaction conditions and the nature of the reacting partners. As a strong base, it can catalyze a range of reactions, including Michael additions and ring-opening polymerizations, often via a proton transfer mechanism. researchgate.net

Kinetic studies of guanidine-mediated reactions provide valuable insights into their mechanisms. For example, the kinetics of proton transfer reactions involving guanidines in apolar aprotic solvents are often characterized by general acid/base catalysis and can occur on a microsecond to minute timescale. researchgate.net

In the context of nucleophilic substitution at the guanidine carbon, kinetic investigations can help elucidate the rate-determining step. For the acid-activated GCDI system, mechanistic studies, including NMR analysis and computational modeling, have confirmed that the reaction proceeds through a nucleophilic addition-elimination pathway. organic-chemistry.org

Furthermore, the reactivity of guanidines can be influenced by their coordination to metal centers. Metal-guanidinate complexes have shown catalytic activity in various transformations, highlighting the potential for tuning the reactivity of the guanidine moiety through metal ligation. researchgate.net

Resonance Stabilization and Tautomeric Forms of Guanidinium and Guanidinate Species

The remarkable stability of the guanidinium cation is a direct consequence of resonance. wikipedia.orgscholaris.ca Upon protonation of the imino nitrogen, the resulting positive charge is delocalized across the three nitrogen atoms and the central carbon atom, leading to three equivalent resonance structures. stackexchange.com This delocalization significantly lowers the energy of the cation, contributing to the high basicity of guanidines. Quantum-chemical calculations have been employed to investigate the modification of resonance stabilization during the protonation process, even to the diprotonated state in superacidic media. nih.gov

Guanidines can exist in different tautomeric forms, primarily involving the migration of a proton between the nitrogen atoms. researchgate.netwustl.edursc.org The equilibrium between these tautomers is influenced by factors such as the nature of the substituents, the solvent, and the temperature. researchgate.net In the solid state, the tautomeric form can be determined by X-ray crystallography, and these structures are often influenced by intermolecular hydrogen bonding within the crystal lattice. mdpi.com For N,N'-substituted guanidines, the electronic properties of the substituents play a significant role in dictating the preferred tautomer. mdpi.com

The deprotonated form of guanidine, the guanidinate anion, is also a subject of interest. As the anionic counterpart of guanidine, it can function as a ligand in coordination chemistry, forming metal-guanidinate complexes with diverse catalytic applications. researchgate.net The electronic structure and reactivity of these guanidinate species are areas of active research.

Applications of 1,1 Di Propan 2 Yl Guanidine in Organic Synthesis and Catalysis

Organocatalytic Systems Employing 1,1-Di(propan-2-yl)guanidine

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a sustainable and efficient alternative to traditional metal-based catalysis. researchgate.net Guanidines, including this compound, have carved out a significant niche in this field due to their tunable basicity and their capacity to act as hydrogen-bond donors. researchgate.net

A key area where this compound and its derivatives have made a substantial impact is in asymmetric catalysis. The ability to introduce chirality into molecules is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds. Chiral guanidines, often incorporating a this compound moiety within a larger chiral scaffold, have been successfully employed as catalysts to achieve high levels of enantioselectivity in a range of reactions. researchgate.net These catalysts often operate through a bifunctional mechanism, where the guanidine (B92328) unit acts as a Brønsted base to deprotonate a substrate, while other functional groups on the catalyst scaffold engage in hydrogen bonding or other non-covalent interactions to control the stereochemical outcome of the reaction.

For instance, chiral guanidine catalysts have been utilized in the enantioselective addition of various nucleophiles to electrophiles, leading to the formation of valuable chiral building blocks. The design of these catalysts often involves incorporating the guanidine core into a rigid, sterically defined environment to maximize stereocontrol.

The strong basicity of this compound makes it an effective Brønsted base catalyst for a variety of fundamental carbon-carbon bond-forming reactions. researchgate.net By deprotonating a pronucleophile, the guanidine generates a more reactive nucleophilic species that can then participate in subsequent bond-forming events.

This compound and its derivatives have proven to be excellent catalysts for classic carbon-carbon bond-forming reactions such as the Henry (nitroaldol), Michael, and Mannich reactions. researchgate.netresearchgate.net

Henry Reaction: In the Henry reaction, a nitroalkane is deprotonated to form a nitronate anion, which then adds to a carbonyl compound. Guanidine catalysts facilitate this process by efficiently generating the nitronate anion.

Michael Reaction: The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Guanidine catalysts are effective in promoting the addition of various carbon nucleophiles, including malonates and other dicarbonyl compounds, to a wide range of Michael acceptors. researchgate.net For example, chiral bicyclic guanidines have been shown to catalyze the enantioselective Michael addition of dithiomalonates to nitroolefins with high yields and enantioselectivities. researchgate.net

Mannich Reaction: The Mannich reaction is a three-component reaction involving an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound. researchgate.net Guanidine catalysts can act as Brønsted bases to generate the enolate of the carbonyl compound, which then adds to the pre-formed imine. Chiral guanidine catalysts have been developed to control the stereochemistry of this important transformation. mdpi.com

The following table provides a summary of the application of guanidine catalysts in these fundamental reactions.

| Reaction | Role of Guanidine Catalyst | Typical Substrates |

| Henry Reaction | Brønsted base to generate nitronate anion | Nitroalkanes, Aldehydes, Ketones |

| Michael Reaction | Brønsted base to generate carbon nucleophiles | Malonates, Dithiomalonates, β-Ketoesters, Nitroolefins, Enones |

| Mannich Reaction | Brønsted base to generate enolates | Aldehydes, Amines, Ketones |

The aza-Henry (or nitro-Mannich) reaction is a powerful method for the synthesis of β-nitroamines, which are valuable precursors to vicinal diamines. mdpi.com Guanidine-based catalysts have been instrumental in the development of asymmetric aza-Henry reactions. mdpi.com Typically, a chiral guanidine catalyst will deprotonate the nitroalkane, and the resulting nitronate anion will add to an imine. The catalyst's chiral environment then directs the approach of the nucleophile to one face of the imine, leading to an enantioenriched product. mdpi.com Theoretical studies have shown that a dual activation model, where the protonated guanidine activates the nitronate and another part of the catalyst interacts with the imine via hydrogen bonding, is often responsible for the observed high stereoselectivity. mdpi.com

Beyond their role as Brønsted bases, guanidines can also function as hydrogen-bond donors and Lewis bases. researchgate.net The N-H protons of the guanidinium (B1211019) cation, formed upon protonation, can act as hydrogen-bond donors to activate electrophiles. researchgate.net This dual-activation capability is a key feature of many guanidine-catalyzed reactions.

While less common, the nucleophilic and Lewis basic properties of the neutral guanidine are also being increasingly explored in organocatalysis. researchgate.net In this mode of action, the lone pair of electrons on one of the nitrogen atoms can interact with an electrophilic center, leading to its activation.

The ability of guanidinium ions to act as hydrogen-bond donor catalysts has been leveraged in reactions like the enantioselective Claisen rearrangement. acs.org In these cases, the guanidinium ion, paired with a non-coordinating counterion, can effectively catalyze the rearrangement of allyl vinyl ethers. acs.org

The versatility of this compound and its derivatives is reflected in the broad range of substrates that can be employed in the catalyzed reactions. The substrate scope often depends on the specific reaction and the design of the catalyst. For instance, in Michael additions, a wide variety of both nucleophiles and electrophiles can be used. researchgate.net

The design of the catalyst is crucial for achieving high efficiency and selectivity. Key design elements include:

Chiral Scaffolds: Incorporating the guanidine moiety into a rigid chiral backbone is essential for asymmetric catalysis. mdpi.com

Additional Functional Groups: The introduction of other functional groups, such as amides or thioureas, can provide additional hydrogen-bonding interactions, leading to enhanced stereocontrol. mdpi.com

Steric Hindrance: The steric bulk of the substituents on the guanidine nitrogen atoms can be tuned to influence the reactivity and selectivity of the catalyst.

The following table highlights the impact of catalyst design on the outcome of a representative reaction.

| Catalyst Feature | Impact on Reaction | Example |

| Chiral Backbone | Induces enantioselectivity | Chiral bicyclic guanidines in Michael additions researchgate.net |

| Amide Functionality | Provides additional H-bonding sites | Guanidine-amide catalysts in aza-Henry reactions mdpi.com |

| Steric Bulk | Influences substrate accessibility and selectivity | Tuning of N-substituents to optimize enantiomeric excess |

Brønsted Base Catalysis in Fundamental Organic Reactions

Coordination Chemistry and Ligand Applications of this compound

Guanidines, characterized by their central CN₃ framework, are highly versatile molecules in the field of chemistry. Their derivatives, particularly guanidinates formed upon deprotonation, are exceptional N-donor ligands capable of coordinating with a wide array of metals. iucr.orgarkat-usa.orgbohrium.com The electronic and steric properties of these ligands can be finely tuned by altering the substituents on the nitrogen atoms, which in turn modulates the characteristics and catalytic activity of the resulting metal complexes. arkat-usa.org Among these, this compound, with its specific isopropyl substitution, provides a unique steric and electronic profile that has been leveraged in various applications within organic synthesis and catalysis.

Synthesis and Structural Characterization of Metal-Guanidinate Complexes

Metal complexes incorporating the 1,1-di(propan-2-yl)guanidinate ligand are typically synthesized through salt metathesis or by reacting the proligand with metal amides. For instance, zinc(II) complexes have been prepared by reacting this compound with zinc precursors like Zn[N(SiMe₃)₂]₂ in benzene (B151609) at elevated temperatures, yielding monomeric, heteroleptic complexes. acs.orgunits.it Similarly, lithium guanidinates, formed by treating the guanidine with organolithium reagents, serve as valuable precursors for transmetalation reactions to generate a variety of metal complexes, including those of rare-earth elements like holmium. iucr.org

The structural characterization of these complexes, often accomplished through single-crystal X-ray diffraction, reveals detailed information about their coordination geometry. For example, a zinc complex with a related bulky guanidinate ligand was found to have a three-coordinate zinc atom in an almost perfect trigonal planar geometry. acs.org In another case, a tin(II) complex bearing both a guanidinate and an amidinate ligand showed a four-coordinate tin atom with a distorted pseudo-square pyramidal configuration. researchgate.net The coordination of the guanidinate ligand is typically bidentate, forming a stable four-membered ring with the metal center. iucr.org The specific bond lengths and angles within these complexes are crucial for understanding their reactivity and catalytic potential. For example, in a yttrium guanidinate complex, the nature of the guanidinate group was found to significantly affect the catalytic activity in ring-opening polymerization. bohrium.com

| Compound/Complex | Synthesis Method | Key Structural Features | Reference |

| Zinc(II) Guanidinate Complex | Reaction of this compound with Zn[N(SiMe₃)₂]₂ | Monomeric, heteroleptic structure; three-coordinate Zn atom with trigonal planar geometry. | acs.orgunits.it |

| Lithium Amidinoguanidinate | Treatment of N,N'-diorganocarbodiimides with n-butyllithium | Ladder-type dimeric structure in the solid state. | iucr.org |

| Holmium(III) Amidinato-guanidinate | Reaction of anhydrous holmium(III) chloride with a lithium guanidinate precursor | Contains both an amidinate and a new amidinoguanidinate ligand. | iucr.org |

| Tin(II) Amidinato-guanidinate | Transmetalation of a lithium amidinate with a heteroleptic stannyl (B1234572) chloride | Four-coordinate tin atom with distorted pseudo-square pyramidal geometry. | researchgate.netsci-hub.se |

| Yttrium Guanidinate Complex | Metathesis of yttrium chlorides with lithium guanidinates | Monomeric structure; catalytic activity influenced by the nature of the guanidinate substituents. | bohrium.com |

Catalytic Roles in Homogeneous and Heterogeneous Systems

The unique properties of guanidinate ligands, such as their strong electron-donating ability and tunable steric bulk, make their metal complexes highly effective catalysts in a range of organic transformations. arkat-usa.orgrsc.orgresearchgate.net

Complexes featuring guanidinate ligands, including those derived from or related to this compound, have emerged as robust and efficient catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (ε-CL). acs.orgunits.itresearchgate.netnih.govrsc.org These catalysts are particularly relevant for producing biodegradable polymers such as polylactic acid (PLA). acs.orgunits.itnih.gov

Zinc(II) complexes supported by bulky guanidinate ligands have demonstrated high activity for the ROP of L-lactide under both mild, solution-based conditions and industrially relevant melt conditions at high temperatures (e.g., 190 °C). acs.orgunits.it These catalysts show performance comparable to the industrial standard, tin(II) 2-ethylhexanoate, but with the advantage of lower toxicity and reduced monomer racemization. units.itnih.gov The catalytic activity is influenced by factors such as the monomer-to-catalyst ratio and the presence of an alcohol initiator. acs.org For instance, one such zinc catalyst could convert 5000 equivalents of L-lactide with 94% conversion in one hour at 190°C. acs.org

Yttrium guanidinate complexes have also been successfully employed in the ROP of 1,4-dioxan-2-one (B42840) (PDO), with the substituents on the guanidinate ligand directly influencing the catalytic activity. bohrium.com The mechanism for these ROP reactions generally proceeds through a coordination-insertion pathway. bohrium.com

Table: Performance of Guanidinate Catalysts in Ring-Opening Polymerization

| Catalyst System | Monomer | Conditions | Conversion (%) | Polymer Properties (Mₙ, PDI) | Reference |

|---|---|---|---|---|---|

| Guanidinate-Zinc(II) | L-Lactide | 190 °C, melt, 1 hr | 94 | - | acs.org |

| Guanidinate-Zinc(II) | rac-Lactide | 25 °C, Toluene, 24 hr | 98 | Mₙ = 19.3 kg/mol , PDI = 1.10 | acs.org |

| Guanidinate-Tin(II) | ε-Caprolactone | 110 °C, Toluene, 1 hr | >99 | Mₙ = 41.5 kg/mol , PDI = 1.54 | rsc.org |

Transition metal-catalyzed cross-coupling reactions are fundamental for C-C, C-N, and C-O bond formation. sigmaaldrich.com While specific studies detailing the use of this compound in major cross-coupling reactions like Suzuki or Heck are not prevalent in the provided search results, the broader class of guanidine ligands is recognized for its potential in this area. arkat-usa.org The strong σ-donating character of guanidinate ligands can stabilize metal centers in various oxidation states, a key feature for catalytic cycles in cross-coupling. bohrium.com Palladium complexes with various nitrogen- and phosphorus-based ligands are widely used for reactions like the Suzuki-Miyaura coupling, which joins aryl halides with arylboronic acids. sigmaaldrich.comresearchgate.net The development of new ligand systems, including guanidinates, is an ongoing effort to improve catalyst efficiency, functional group tolerance, and reaction conditions. sigmaaldrich.comnih.govresearchgate.net

Guanidines, as strong organic bases, can themselves act as catalysts in reactions like the transesterification of vegetable oils to produce biodiesel. scielo.brscielo.br This process involves the reaction of triglycerides with an alcohol, typically methanol, to form fatty acid methyl esters. scielo.brscielo.br While many studies focus on bicyclic guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) due to their high activity, the catalytic potential is a general feature of the guanidine functional group. scielo.brscispace.com The catalytic activity is linked to the basicity and steric accessibility of the guanidine's nitrogen atoms, which facilitate the deprotonation of the alcohol to initiate the reaction. scielo.br The mechanism of base-catalyzed transesterification involves the formation of an alkoxide, which then attacks the carbonyl group of the triglyceride. scielo.br

Bioinorganic Relevance of Guanidine-Metal Interactions

The guanidine group is biologically significant, most notably as the side chain of the amino acid arginine. This functional group plays a crucial role in the active sites of various metalloenzymes. Consequently, synthetic guanidine-metal complexes serve as valuable models for studying these biological systems. researchgate.netat.ua The coordination chemistry of guanidine ligands with metals like copper and zinc is explored to mimic the active sites of Type 1, 2, and 3 copper proteins or zinc-containing enzymes. researchgate.netat.ua While direct studies on the bioinorganic relevance of this compound are limited, the broader research into guanidine-metal complexes provides insights into fundamental biological processes. at.ua Furthermore, certain ruthenium(II) complexes with guanidinium ligands have been synthesized and investigated for their potential as anticancer agents, demonstrating moderate antitumor activity and inducing apoptosis in cancer cells. nih.gov

Exploration of 1,1 Di Propan 2 Yl Guanidine in Medicinal Chemistry and Biological Systems

The Guanidine (B92328) Moiety as a "Privileged Scaffold" in Pharmaceutical Development

The guanidine group is a key structural component in numerous biologically active compounds, both natural and synthetic. rsc.orgscholaris.ca Its significance in medicinal chemistry stems from its unique chemical properties. The guanidinium (B1211019) cation, which is protonated at physiological pH, can engage in strong hydrogen bonding and electrostatic interactions with negatively charged groups on biological targets like proteins and nucleic acids. researchgate.netd-nb.info This ability to form robust interactions makes it a "privileged scaffold" in drug design, meaning it is a molecular framework that is repeatedly found in successful drugs and drug candidates. researchgate.netnih.gov

The versatility of the guanidine moiety is evident in the wide range of therapeutic agents that contain this functional group. These include drugs for treating cancer, infectious diseases, and metabolic disorders. nih.govontosight.ai The development of new synthetic methods has further expanded the ability to create diverse and potent guanidine-based compounds. mdpi.com

Antimicrobial Activities of Guanidine Derivatives

Guanidine-containing compounds have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antiviral, and antiprotozoal effects. nih.govresearchgate.netresearchgate.net

Antibacterial Efficacy and Mechanism of Action

Guanidine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Their primary mechanism of action often involves the disruption of the bacterial cell membrane. nih.govmdpi.comacs.org The positively charged guanidinium group interacts with the negatively charged components of the bacterial membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. d-nb.infonih.gov

For instance, some guanidine compounds exhibit strong inhibitory activity against multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The isopropoxy benzene (B151609) guanidine (IBG) has been shown to have potent activity against Gram-positive pathogens. nih.gov Furthermore, certain lipoguanidine compounds can sensitize Gram-negative bacteria to other antibiotics by disrupting their outer membrane. acs.org

The antibacterial activity of guanidine derivatives is influenced by their specific chemical structure. For example, studies on indolyl derivatives containing aminoguanidinium moieties have identified compounds with significant bactericidal efficacy against Klebsiella pneumoniae. mdpi.com Similarly, screening of alkyl guanidinium compounds has led to the discovery of novel antibiotics with activity against MRSA. d-nb.infonih.gov

Table 1: Antibacterial Activity of Selected Guanidine Derivatives This table is interactive. Users can sort and filter the data.

| Compound Class | Target Organism(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Isopropoxy Benzene Guanidine (IBG) | Gram-positive bacteria (e.g., MRSA) | Cell membrane disruption | nih.gov |

| Lipoguanidines | Gram-negative bacteria | Outer membrane disruption, sensitization to other antibiotics | acs.org |

| Indolyl Aminoguanidiniums | Klebsiella pneumoniae | Dihydrofolate reductase (DHFR) inhibition, membrane disruption | mdpi.com |

| Alkyl Guanidiniums | Methicillin-resistant Staphylococcus aureus (MRSA) | Signal peptidase IB (SpsB) activation, dysregulation of protein secretion | d-nb.infonih.gov |

Antiviral and Antiprotozoal Potential

The therapeutic potential of guanidine derivatives extends beyond bacteria to include antiviral and antiprotozoal applications. nih.govresearchgate.net Research has explored their use in treating various viral infections. researchgate.net For example, acylguanidine derivatives of existing antiviral drugs have been synthesized to improve their oral bioavailability and prolong their therapeutic effects against influenza viruses. acs.org

In the realm of antiprotozoal agents, guanidine-containing compounds have been investigated for their activity against parasites like Leishmania infantum, the causative agent of visceral leishmaniasis. mdpi.com Studies have shown that certain guanidine derivatives can induce apoptosis in the amastigote form of the parasite. mdpi.com Furthermore, guanidine derivatives have been explored as potential treatments for other neglected tropical diseases such as Chagas disease and malaria. unesp.br

Anticancer and Antiproliferative Research

The cytotoxic properties of guanidine derivatives have made them a focal point of anticancer research. researchgate.netnih.gov These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines. ontosight.ai

Design and Evaluation of Guanidine-Chalcone Hybrids

A promising strategy in anticancer drug design involves the creation of hybrid molecules that combine the guanidine scaffold with other pharmacologically active moieties, such as chalcones. nih.govnih.gov Chalcones are a class of natural compounds known for their anticancer properties. semanticscholar.orgmdpi.com

The synthesis of guanidine-chalcone hybrids has yielded compounds with potent antiproliferative activity against human leukemia cells. nih.govulpgc.es The cytotoxicity of these hybrids is influenced by the specific substituents on both the guanidine and chalcone (B49325) portions of the molecule. ulpgc.es For instance, certain derivatives have shown significant activity against various cancer cell lines, including those that are multidrug-resistant. nih.gov Some chalcone-guanidine analogs have demonstrated strong inhibitory activity against the growth of breast cancer cells. tandfonline.com

Investigations into Cytotoxicity and Apoptosis Induction Pathways

The anticancer effects of many guanidine derivatives are mediated through the induction of apoptosis, or programmed cell death. nih.govnih.gov Guanidine-chalcone hybrids, for example, have been shown to trigger apoptosis in leukemia cells by activating key enzymes in the apoptotic cascade, such as caspases. nih.gov This leads to the characteristic features of apoptosis, including DNA fragmentation and cell shrinkage.

Studies on other types of guanidine derivatives have also revealed their ability to induce apoptosis in various cancer cell lines. For example, certain diaryl guanidinium derivatives have been shown to induce a strong apoptotic effect in colorectal and leukemia cancer cells. mdpi.com Similarly, the coupling of a guanidinium-rich dendron to a natural product, hydnocarpin, resulted in a hybrid construct with superior cytotoxicity and the ability to induce caspase-mediated apoptosis in cancer cells. rsc.org The introduction of a guanidine group into triterpene acid molecules has also been shown to result in compounds that induce cell cycle arrest and apoptosis in tumor cells. nih.gov

Table 2: Anticancer Activity of Selected Guanidine Derivatives This table is interactive. Users can sort and filter the data.

| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Guanidine-Chalcone Hybrids | Human leukemia cells (e.g., U-937) | Apoptosis induction, caspase activation | nih.gov |

| Diaryl Guanidinium Derivatives | Colorectal cancer cells, leukemia cells (HL-60) | Apoptosis induction | mdpi.com |

| Hydnocarpin-Guanidinium Dendron Hybrid | A375 (melanoma), A549 (lung) | Caspase-mediated apoptosis | rsc.org |

Modulation of Biological Targets and Enzyme Systems

The guanidine functional group is a versatile component in the design of molecules that interact with biological macromolecules. Its ability to act as a hydrogen bond donor and its positive charge at physiological pH allow for strong interactions with the active or allosteric sites of proteins and enzymes.

The binding affinity of guanidine derivatives has been characterized across various biological targets. For instance, studies on guanidinomethyl biaryl compounds have demonstrated their interaction with bacterial cell division protein FtsZ. researchgate.net The binding affinity (Kd) of one such compound, 1-((4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)methyl)guanidine, for FtsZ from Staphylococcus aureus and Escherichia coli was determined to be in the low micromolar range. researchgate.net Molecular docking studies suggested that the guanidinium group forms key hydrogen bonds with acidic residues, such as glutamic acid, within the protein's binding site. researchgate.net

In another example, a series of oxazolo[3,4-a]pyrazine derivatives incorporating a guanidine moiety were evaluated as antagonists for the Neuropeptide S (NPS) receptor. google.comsemanticscholar.org The guanidine derivative 16 in this series exhibited a pKB value of 7.38, indicating nanomolar affinity for the receptor. google.com This highlights the importance of the guanidine group for achieving high-potency interactions.

The binding affinities for some guanidine derivatives are summarized in the table below.

| Compound Class | Target Protein | Binding Affinity (Kd or pKB) | Source |

| Guanidinomethyl biaryl | S. aureus FtsZ | Kd: 3.5 ± 0.5 µM | researchgate.net |

| Guanidinomethyl biaryl | E. coli FtsZ | Kd: 3.5 ± 0.5 µM | researchgate.net |

| Guanidinomethyl biaryl | E. faecalis FtsZ | Kd: 21.8 ± 4.6 µM | researchgate.net |

| Oxazolo[3,4-a]pyrazine-guanidine | Neuropeptide S Receptor | pKB: 7.38 | google.com |

This table presents data for guanidine derivatives, not specifically 1,1-Di(propan-2-yl)guanidine, to illustrate the binding properties of the guanidine functional group.

Structure-activity relationship (SAR) studies on various series of guanidine-containing compounds have provided insights into how structural modifications influence biological potency.

For a series of hybrid compounds containing a chalcone skeleton and a guanidine group, SAR studies revealed that the nature of the substituents on the guanidine nitrogen atoms is a key determinant of cytotoxic potency against human leukemia cells. scribd.com For instance, the introduction of a p-toluenesulfonyl group and a N-methylpiperazine ring on the guanidine moiety resulted in one of the most potent compounds in the series. scribd.com The study demonstrated that combining a phenyl group with diisopropyl or cyclic amines on the guanidine structure can enhance activity. scribd.com

In the development of Neuropeptide S receptor antagonists, modifications to a side chain containing a guanidine function were explored. google.comsemanticscholar.org The data indicated that the presence and substitution pattern of the terminal benzyl (B1604629) moiety on the guanidine derivative were important for potency. google.com

A study on inhibitors for the enzymes EZH1 and EZH2 also provides relevant SAR insights. While not guanidine-based, the study underscores how subtle structural modifications, such as changing alkyl substituents, can lead to significant changes in potency and selectivity, a principle that is broadly applicable in medicinal chemistry, including the design of guanidine-based ligands.

The table below summarizes some SAR findings for guanidine derivatives.

| Compound Series | Structural Modification | Effect on Biological Potency | Source |

| Chalcone-Guanidine Hybrids | Combination of phenyl group with diisopropyl or cyclic amines on the guanidine | Enhanced cytotoxic activity | scribd.com |

| Chalcone-Guanidine Hybrids | Introduction of N-methylpiperazine on a p-tosylsulfonyl guanidine | High cytotoxic potency | scribd.com |

| Oxazolo[3,4-a]pyrazine Derivatives | Introduction of a guanidine-containing side chain | Resulted in nanomolar antagonist activity | google.com |

| Oxazolo[3,4-a]pyrazine Derivatives | Fluorination of the terminal benzyl on the guanidine moiety | Slightly increased antagonist potency | google.com |

This table illustrates general SAR principles for guanidine derivatives based on published research.

Receptor Pharmacology and Ligand Development (e.g., Muscarinic Receptor Antagonists)

The guanidine moiety has been successfully incorporated into ligands developed for a range of receptors. A notable example is the development of potent muscarinic receptor antagonists from compounds originally designed as histamine (B1213489) H3 receptor (H3R) antagonists.

In one study, simple structural modifications to histamine H3R antagonists containing a guanidine group led to the discovery of compounds with high affinity for human muscarinic M2 and M4 receptors (hM2R and hM4R). The lead compounds were based on a 1-[4-(piperazin-1-yl)but-1-yl]guanidine scaffold. The research demonstrated that modifying the linker and the substituents on the guanidine nitrogen could switch the receptor selectivity profile from histaminergic to muscarinic. For example, the compound ADS10227, a benzyl-substituted guanidine derivative, showed high affinity for hM2R and hM4R with Ki values of 2.8 nM and 5.1 nM, respectively.

Muscarinic antagonists are a class of anticholinergic drugs that block the activity of muscarinic acetylcholine (B1216132) receptors and are used in the treatment of various conditions. The discovery that guanidine derivatives can act as potent antagonists for specific muscarinic receptor subtypes opens up new avenues for the development of novel therapeutics.

Another example of a guanidine derivative with specific receptor pharmacology is 1,3-di-o-tolylguanidine (B1662265) (DTG), a well-known sigma receptor agonist that binds with high affinity to both σ1 and σ2 subtypes. This illustrates the versatility of the guanidine scaffold in targeting different receptor systems.

The table below presents the receptor binding affinities for selected guanidine-based ligands.

| Compound | Target Receptor | Binding Affinity (Ki) | Source |

| ADS10227 | Human Muscarinic M2 Receptor (hM2R) | 2.8 nM | |

| ADS10227 | Human Muscarinic M4 Receptor (hM4R) | 5.1 nM | |

| 1,3-Di-o-tolylguanidine (DTG) | Sigma-1 (σ1) Receptor | Equal affinity for σ1 and σ2 | |

| 1,3-Di-o-tolylguanidine (DTG) | Sigma-2 (σ2) Receptor | Equal affinity for σ1 and σ2 |

This table provides examples of the receptor pharmacology of specific guanidine derivatives.

Advanced Materials Science and Industrial Applications of 1,1 Di Propan 2 Yl Guanidine

Integration in Polymer Science and Materials Synthesis

The strong basicity and nucleophilicity of guanidines make them excellent candidates for organocatalysis in polymerization reactions. Sterically hindered guanidines, such as 1,1-di(propan-2-yl)guanidine and its close analogs, are particularly valuable as they can provide catalytic activity while minimizing side reactions. They are increasingly used to catalyze the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA). acs.org The bulky isopropyl groups on the nitrogen atoms influence the catalyst's activity and selectivity, offering a route to control polymer properties. For instance, zinc complexes featuring guanidinate ligands with di(isopropyl)phenyl substituents have been shown to be effective catalysts for lactide polymerization under industrially relevant conditions. acs.orggoogle.com

Beyond their role as external catalysts, guanidine (B92328) moieties can be directly incorporated into polymer chains to impart specific functionalities. A key area of research is the development of Covalent Adaptable Networks (CANs), which are polymers that can be reprocessed and healed. In these materials, guanidine groups can act as dynamic cross-links. Studies have shown that the steric hindrance around the guanidine core directly impacts the material's properties; more sterically congested guanidines can lead to faster stress relaxation in the polymer network. wwu.edu This allows for the fine-tuning of the mechanical and rheological properties of the material by choosing appropriately substituted guanidines.

Furthermore, guanidine-containing monomers can be synthesized and subsequently polymerized to create functional polymers. acs.orgmdpi.com For example, methacrylate (B99206) monomers functionalized with a guanidine group can be polymerized via techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to produce polymers with potential applications as antimicrobial agents. acs.org The synthesis of such monomers can sometimes be challenging, especially when dealing with sterically hindered hydroxyl groups on a precursor molecule. acs.org

| Polymerization Type | Guanidine Role | Monomer(s) | Key Finding | Reference(s) |

|---|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Catalyst (as Guanidinate-Zn(II) complex) | l-Lactide, rac-Lactide, ε-Caprolactone | Efficient catalysis for PLA and PCL synthesis under industrial conditions (solvent-free, high temp). | acs.org |

| Polycondensation | Organocatalyst | 1,6-hexanedithiol, Diisopropyl azodicarboxylate (DIAD) | Guanidine bases can catalyze the rapid synthesis of high molecular weight poly(disulfide)s. | acs.org |

| Free-Radical Polymerization | Monomer Component | Guanidine-functionalized methacrylate | Homopolymers and copolymers can be synthesized, offering a platform for materials like biocides. | acs.orgmdpi.com |

| Silane Condensation | Catalyst | Silane-functional polymers | Aliphatic guanidines effectively catalyze crosslinking in silicone rubbers and silane-modified polymers. | googleapis.comgoogle.com |

Development of Guanidine-Based Functional Materials

The unique properties of the guanidinium (B1211019) group—its strong basicity, ability to form multiple hydrogen bonds, and positive charge delocalization—make it a powerful functional unit for advanced materials. ineosopen.orgmdpi.com The incorporation of guanidines like this compound into material structures is a growing field.

One significant application is in the creation of anion exchange membranes (AEMs) for fuel cells and water electrolysis. Guanidinium-functionalized polymers are being explored for these membranes due to their high alkaline stability compared to traditional quaternary ammonium (B1175870) groups. researchgate.net The bulky nature of substituents on the guanidinium cation, such as isopropyl groups, can enhance the stability and ionic conductivity of the membrane. researchgate.net

Guanidine-based Covalent Adaptable Networks (CANs) represent another class of innovative materials. wwu.edu These thermoset-like polymers contain dynamic covalent bonds that can break and reform upon heating, allowing the material to be reprocessed or repaired. The exchange reaction, known as thermal guanidine metathesis, is influenced by the steric bulk of the substituents on the guanidine cross-linker. Materials with more sterically hindered guanidines, such as those with isopropyl or larger groups, can relax stress more quickly, demonstrating how molecular-level design can tailor macroscopic material properties. wwu.edu

Guanidines are also fundamental to the engineering of molecular recognition devices and materials with antimicrobial properties. mdpi.com The guanidinium group's ability to interact strongly with phosphates promotes binding to the phospholipid membranes of bacteria, forming the basis for potent antimicrobial agents. acs.org Polymers decorated with guanidine side chains are being extensively studied for applications in antibacterial coatings and membranes. researchgate.net

| Material Type | Guanidine Function | Key Feature(s) | Potential Application(s) | Reference(s) |

|---|---|---|---|---|

| Anion Exchange Membranes (AEMs) | Cationic Group | High alkaline stability, enhanced ionic conductivity due to bulky substituents. | Fuel cells, water electrolysis. | researchgate.net |

| Covalent Adaptable Networks (CANs) | Dynamic Cross-linker | Reprocessability, tunable stress relaxation based on steric hindrance. | Self-healing materials, recyclable thermosets. | wwu.edu |

| Antimicrobial Polymers | Active Moiety | Broad-spectrum activity, membrane-disruptive mechanism. | Antibacterial coatings, medical device materials. | acs.orgresearchgate.net |

| Molecular Recognition Devices | Binding Site | Strong hydrogen bonding and electrostatic interactions. | Chemical sensors, synthetic receptors. | mdpi.com |

Industrial-Scale Synthesis Considerations for Guanidine Compounds

The synthesis of substituted guanidines, particularly sterically hindered ones like this compound, presents specific challenges that must be addressed for industrial-scale production. The most direct and atom-economical method is the reaction of an amine with a carbodiimide (B86325). rsc.org For instance, a related compound, 1-Hexyl-2,3-diisopropylguanidine, is prepared by reacting n-hexylamine with N,N'-diisopropyl-carbodiimide at elevated temperatures. googleapis.com

A primary challenge in synthesizing highly substituted guanidines is steric hindrance. The bulky groups on either the amine or the guanylating agent can significantly slow down the reaction or lead to low yields. google.com To overcome this, the use of a Lewis acid catalyst can enhance the electrophilicity of the carbodiimide's central carbon atom, making it more susceptible to nucleophilic attack by the amine. google.com

Classical synthesis routes often involve the use of thiourea (B124793) derivatives. mdpi.comresearchgate.net These methods typically require multiple steps, including the protection of nitrogen atoms with groups like tert-butoxycarbonyl (Boc), reaction with an amine (often activated by a thiophilic metal salt like HgCl₂), and subsequent deprotection. researchgate.net While effective, the use of toxic reagents like mercury salts is a significant drawback for large-scale industrial processes. researchgate.net

Modern synthetic strategies focus on developing more robust and environmentally benign protocols. For example, common amide coupling reagents like HATU have been repurposed for the guanylation of various amines to produce sterically hindered, pentasubstituted guanidines. acs.org This approach offers an alternative to conventional methods that rely on hazardous reagents like phosgene. acs.org For industrial applications, the ideal synthesis should be a one-pot process, avoid toxic catalysts and solvents, and proceed with high yield and selectivity.

| Synthesis Method | Reactants | Conditions | Advantages | Disadvantages/Challenges | Reference(s) |

|---|---|---|---|---|---|

| Amine-Carbodiimide Addition | Amine + Carbodiimide (e.g., N,N'-diisopropyl-carbodiimide) | Typically heated (40-160°C), can be solvent-free. | Atom-economical, direct route. | Can be slow for sterically hindered substrates. | googleapis.comrsc.org |

| Catalytic Amine-Carbodiimide Addition | Amine + Carbodiimide + Lewis Acid Catalyst | Lewis acid (e.g., Zn(OTf)₂) enhances reactivity. | Overcomes steric hindrance, improves yield. | Requires catalyst, potential for side reactions. | google.com |

| From Thiourea Derivatives | N-protected Thiourea + Amine | Requires activating agent (e.g., HgCl₂) and deprotection steps. | Well-established, versatile. | Use of toxic reagents (mercury), multi-step process. | researchgate.net |

| From Urea Derivatives (Vilsmeier reaction) | Tetra-alkylurea + Primary Amine | Reaction with Vilsmeier salts (derived from urea). | Can produce highly hindered guanidines. | Requires preparation of Vilsmeier reagent. | rsc.org |

| Repurposed Coupling Reagents | Amine + Amide Coupling Reagent (e.g., HATU) | Base-assisted, often at room temperature. | Avoids hazardous reagents like phosgene, robust. | May require optimization for different substrates. | acs.org |

Emerging Industrial Applications Beyond Catalysis

While the catalytic activity of guanidines is a major focus, their unique properties are being harnessed for a range of other industrial applications. Their strong basicity and low volatility make them suitable as non-nucleophilic organic superbases for various chemical transformations. ineosopen.orgineosopen.org

One notable emerging application is their use as catalysts or curing agents for polymer systems. Aliphatic guanidines are highly efficient catalysts for the crosslinking of curable compositions, such as silicone rubbers and silane-modified polymers (SMPs). google.com They offer the advantage of being substantially odorless and non-volatile at room temperature, which is a significant improvement over traditional organotin catalysts that pose health and environmental concerns. google.com The guanidine catalyst accelerates the condensation of silanol (B1196071) groups to form stable siloxane bonds, leading to rapid curing of the material. google.com

The guanidine moiety is also a key component in a variety of functional molecules with commercial potential. For example, certain guanidine derivatives are being investigated as sweeteners and flavoring agents. rsc.orgresearchgate.net Their ability to interact with biological receptors makes them important pharmacophores in medicinal chemistry. researchgate.netresearchgate.net Furthermore, the capacity of guanidines to act as versatile ligands for metal complexes opens up applications in coordination chemistry and the development of novel materials with specific electronic or magnetic properties. rsc.orgineosopen.org The related biguanide (B1667054) compounds also serve as important precursors in the synthesis of various nitrogen-containing heterocycles, which are themselves valuable in pharmaceuticals and materials science. nih.gov

Table of Mentioned Compounds

| Compound Name | Synonym(s) | Role/Context |

|---|---|---|

| This compound | N,N-Diisopropylguanidine | Subject of the article |

| 1-Hexyl-2,3-diisopropylguanidine | - | Example of a synthesized sterically hindered guanidine |

| Polylactic Acid | PLA | Polymer synthesized using guanidine-based catalysts |

| ε-Caprolactone | - | Monomer for polymerization |

| Diisopropyl azodicarboxylate | DIAD | Reactant in poly(disulfide) synthesis |

| 1,6-hexanedithiol | - | Reactant in poly(disulfide) synthesis |

| N,N'-diisopropyl-carbodiimide | DIC | Reagent for guanidine synthesis |

| tert-butoxycarbonyl | Boc | Protecting group in chemical synthesis |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Amide coupling reagent repurposed for guanidine synthesis |

| Phosgene | Carbonyl dichloride | Hazardous reagent in conventional guanidine synthesis |

| Mercury(II) chloride | Mercuric chloride | Toxic activating agent in thiourea-based synthesis |

| n-hexylamine | - | Reactant for guanidine synthesis |

Computational Chemistry and Spectroscopic Characterization of 1,1 Di Propan 2 Yl Guanidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the geometric and electronic properties of molecules like 1,1-Di(propan-2-yl)guanidine. These computational methods allow for the determination of the most stable three-dimensional structure by finding the geometry that corresponds to a minimum on the potential energy surface.